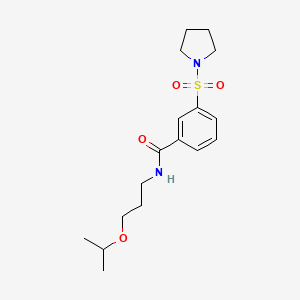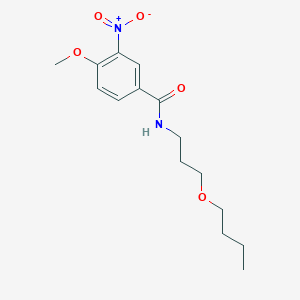![molecular formula C22H22N2O4 B4761038 1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4761038.png)
1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone
Vue d'ensemble
Description
1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone, also known as EKI-785, is a small molecule inhibitor that has been widely studied for its potential applications in cancer treatment. It belongs to the class of compounds known as tyrosine kinase inhibitors, which target enzymes responsible for the uncontrolled growth and proliferation of cancer cells. In
Mécanisme D'action
The mechanism of action of 1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone involves the inhibition of tyrosine kinase activity by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone has been shown to have potent antitumor activity in a variety of cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to inhibit angiogenesis in vitro and in vivo. In addition, 1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often dysregulated in cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone is its specificity for tyrosine kinases, which reduces the likelihood of off-target effects. However, one limitation is that it has a relatively short half-life in vivo, which may limit its effectiveness as an anticancer agent.
Orientations Futures
There are several future directions for the study of 1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone. One area of interest is the development of more potent and selective tyrosine kinase inhibitors. Another area of research is the combination of 1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone with other anticancer agents to enhance its efficacy. Finally, the development of novel drug delivery systems may help to overcome the limitations of 1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone and improve its therapeutic potential.
Applications De Recherche Scientifique
1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of several tyrosine kinases, including epidermal growth factor receptor (EGFR), HER2, and vascular endothelial growth factor receptor (VEGFR). These kinases are often overexpressed in cancer cells and play a critical role in tumor growth and angiogenesis.
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-[3-(2-phenoxyacetyl)indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-21(16-28-17-6-2-1-3-7-17)19-14-24(20-9-5-4-8-18(19)20)15-22(26)23-10-12-27-13-11-23/h1-9,14H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIGYDHBNMQMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4760955.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4760960.png)
![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B4760972.png)
![N-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B4760975.png)
![N~2~-cyclohexyl-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4760978.png)
![N-(5-chloro-2-phenoxyphenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4760980.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B4760992.png)

![N-[3-(anilinocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4761002.png)


![3-bromo-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B4761023.png)
